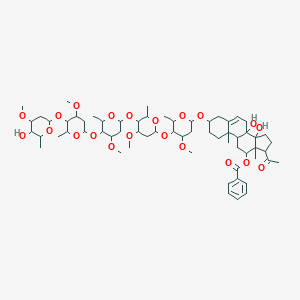![molecular formula C23H28ClN3O3 B235422 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in the regulation of cell death and survival, and has been implicated in a number of diseases, including neurodegenerative disorders, cancer, and inflammation. CEP-1347 has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease.
Wirkmechanismus
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the activation of downstream targets of the JNK pathway, including c-Jun and ATF-2, which are involved in the regulation of cell death and survival. By inhibiting the JNK pathway, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide protects cells from apoptosis and promotes cell survival.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative disorders. In animal models of Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to protect dopaminergic neurons from cell death and improve motor function. In addition to its neuroprotective effects, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. It has been shown to have off-target effects, which may complicate interpretation of results. In addition, its efficacy may be dependent on the specific disease or cell type being studied.
Zukünftige Richtungen
There are a number of future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in the development of more selective JNK inhibitors, which may have fewer off-target effects. Another area of interest is in the development of new therapeutic applications for N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, particularly in the treatment of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is also interest in the use of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide as a tool for studying the JNK pathway and its role in disease pathogenesis.
Synthesemethoden
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2-methoxy-3-methylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminophenylboronic acid to form the corresponding boronic ester. The boronic ester is then coupled with 4-isobutyryl-1-piperazinecarboxylic acid to form the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly in the treatment of Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of Parkinson's disease, and N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit JNK activity and protect dopaminergic neurons from cell death in animal models of the disease. In addition to Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been studied for its potential applications in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, as well as in cancer and inflammation.
Eigenschaften
Produktname |
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide |
|---|---|
Molekularformel |
C23H28ClN3O3 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-15(2)23(29)27-12-10-26(11-13-27)20-9-8-17(24)14-19(20)25-22(28)18-7-5-6-16(3)21(18)30-4/h5-9,14-15H,10-13H2,1-4H3,(H,25,28) |
InChI-Schlüssel |
YEDHSGGTCQPKKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



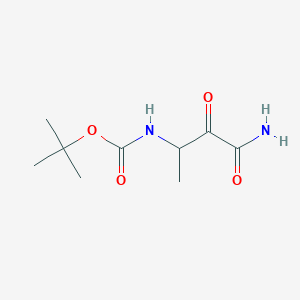


![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
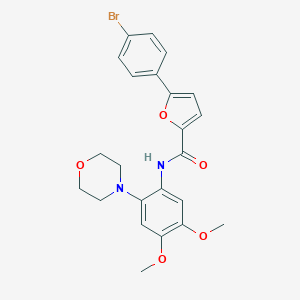
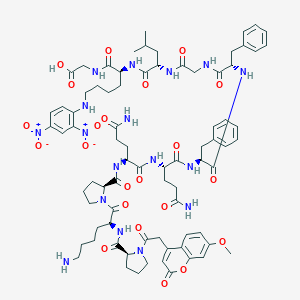
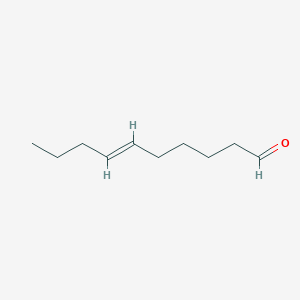
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
